Ki8751

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Tyrosine Kinase Inhibitor Resistance

Scientific Field: Anticancer Research

Application Summary: Ki8751 is used to study the resistance of human umbilical vein endothelial cell (HUVEC) clones to VEGFR2-TKI.

Methods of Application: Resistant HUVEC clones were evaluated for their resistance to VEGFR2-TKI.

Breast Cancer Cell Proliferation

Scientific Field: Cancer Biology & Medicine

Application Summary: Ki8751 is used to study its effects on breast cancer cell proliferation.

Methods of Application: The effects of VEGF on cancer cell proliferation were investigated using Ki8751 and the breast cancer cell lines, MCF-7 and MDA-MB-231.

Regulation of M Phase

Scientific Field: Molecular Science

Application Summary: Ki8751 is used to study its effects on the regulation of M phase.

Methods of Application: The effects of Ki8751 on M phase were examined.

Glioblastoma Cell Proliferation

Scientific Field: Neuro-Oncology

Application Summary: Ki8751 is used to study its effects on glioblastoma cell proliferation.

Methods of Application: VEGFR2 intervention was implemented by using its selective inhibitor Ki8751 or shRNA.

Results: VEGFR2 inhibition hampered glioblastoma cell proliferation and induced cell apoptosis.

Cell Senescence

Scientific Field: Cellular Biology

Application Summary: Ki8751 is used to study its effects on cell senescence.

Methods of Application: The cell senescence state was tested after VEGFR2 inhibition.

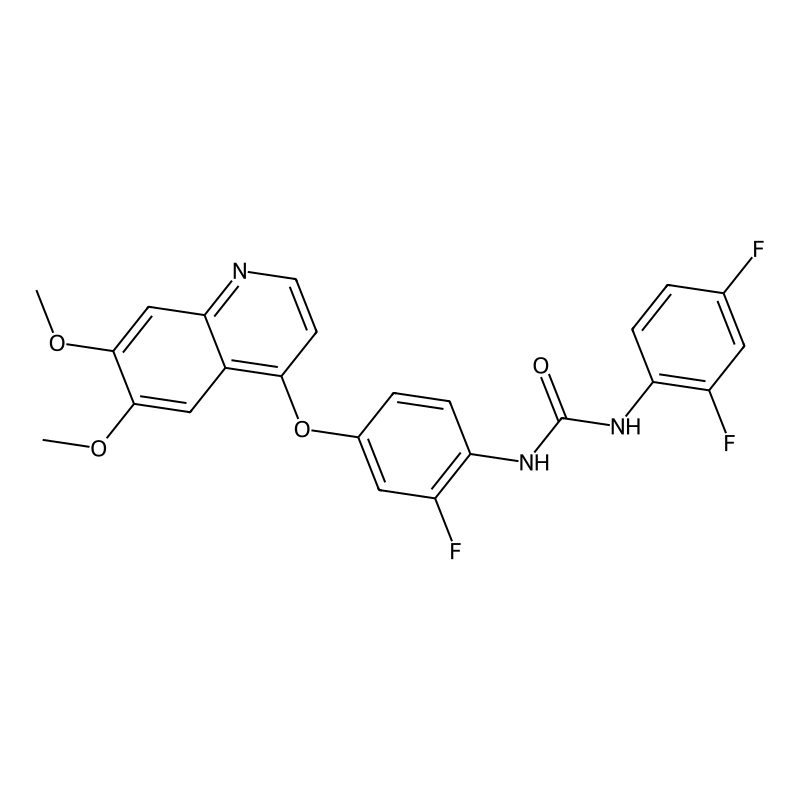

Ki8751 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. Its chemical name is N-(2,4-Difluorophenyl)-N'-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-fluorophenyl]urea, and it has a CAS number of 228559-41-9. This compound is characterized by its high selectivity and efficacy, with an IC50 value of approximately 0.9 nM, indicating its strong inhibitory effect on VEGFR-2 activity . Ki8751 is designed to be orally bioavailable, making it a promising candidate for therapeutic applications in diseases characterized by abnormal angiogenesis, such as cancer.

Ki8751 primarily functions through the inhibition of the phosphorylation of VEGFR-2, which is crucial for angiogenesis. The compound binds to the ATP-binding site of the receptor, preventing its activation by vascular endothelial growth factor. This inhibition disrupts downstream signaling pathways that promote endothelial cell proliferation and migration, thereby inhibiting new blood vessel formation. The specificity of Ki8751 for VEGFR-2 over other kinases contributes to its potential therapeutic advantages .

The biological activity of Ki8751 is predominantly linked to its role as a VEGFR-2 inhibitor. By blocking this receptor, Ki8751 effectively reduces angiogenesis in various tumor models. In preclinical studies, it has demonstrated significant antitumor activity by inhibiting tumor growth and metastasis through the reduction of blood supply to tumors. Additionally, Ki8751 has shown promise in modulating tumor microenvironments and enhancing the efficacy of other anticancer therapies .

The synthesis of Ki8751 involves several key steps:

- Formation of Urea Linkage: The initial step typically includes the reaction between 2,4-difluoroaniline and a suitable isocyanate to form an intermediate urea compound.

- Quinoline Derivative Introduction: The introduction of the quinoline moiety is achieved through a nucleophilic substitution reaction involving the appropriate quinoline derivative.

- Final Purification: The crude product undergoes purification processes such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

These synthetic pathways are designed to ensure high yields and purity while maintaining the structural integrity necessary for biological activity .

Ki8751 has several potential applications, primarily in oncology due to its ability to inhibit angiogenesis:

- Cancer Therapy: As a VEGFR-2 inhibitor, Ki8751 can be used in combination with other chemotherapeutic agents to enhance antitumor efficacy.

- Research Tool: It serves as a valuable tool in research settings for studying angiogenesis and vascular biology.

- Potential Treatment for Other Angiogenesis-related Diseases: Beyond cancer, Ki8751 may have applications in treating diseases characterized by abnormal blood vessel growth, such as age-related macular degeneration or diabetic retinopathy .

Several compounds exhibit similar mechanisms of action or structural characteristics to Ki8751. Here are some notable examples:

| Compound Name | Mechanism of Action | IC50 Value (nM) | Unique Features |

|---|---|---|---|

| Sorafenib | Multi-targeted kinase inhibitor | 10 | Targets multiple receptors including VEGFR and RAF |

| Pazopanib | VEGFR inhibitor | 0.5 | Broad-spectrum inhibition including PDGFR |

| Axitinib | Selective VEGFR inhibitor | 0.5 | More selective for VEGFR than other targets |

| Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor | 24 | Inhibits multiple kinases including VEGFR and PDGFR |

Ki8751 stands out due to its high selectivity for VEGFR-2 with a significantly lower IC50 compared to some other compounds like Sorafenib and Sunitinib, which target multiple pathways. This selectivity may result in fewer off-target effects and enhanced therapeutic efficacy in specific contexts .

Ki8751 functions as a potent and selective inhibitor of vascular endothelial growth factor receptor 2 tyrosine kinase, demonstrating remarkable biochemical specificity with an inhibition constant fifty value of 0.9 nanomolar in both cell-based and cell-free assays [1] [2]. This compound represents a novel class of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives specifically designed to target the vascular endothelial growth factor receptor 2 kinase domain [1] [3].

The molecular architecture of Ki8751 encompasses a quinoline core structure coupled with a urea linkage, featuring a molecular formula of C₂₄H₁₈F₃N₃O₄ with a molecular weight of 469.41 daltons [1] [4]. The compound's chemical nomenclature is N-(2,4-Difluorophenyl)-N'-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-fluorophenyl]urea, with the Chemical Abstracts Service registry number 228559-41-9 [1] [5].

At the biochemical level, Ki8751 exerts its inhibitory effects through competitive binding to the adenosine triphosphate-binding pocket of vascular endothelial growth factor receptor 2 [1] [3]. The compound demonstrates exceptional selectivity, as evidenced by its inability to inhibit other receptor tyrosine kinases including epidermal growth factor receptor, hepatocyte growth factor receptor, and insulin receptor, even at concentrations exceeding 10,000 nanomolar [1] [3] [6]. This selectivity profile is crucial for minimizing off-target effects and reducing potential toxicity in therapeutic applications.

The cellular mechanisms underlying Ki8751's action involve the disruption of vascular endothelial growth factor-stimulated signaling cascades. Upon binding to vascular endothelial growth factor receptor 2, Ki8751 prevents the receptor's autophosphorylation at critical tyrosine residues, thereby blocking downstream signaling pathways essential for angiogenesis and cell proliferation [2] [7]. In human umbilical vein endothelial cells, Ki8751 effectively suppresses vascular endothelial growth factor-stimulated proliferation at nanomolar concentrations, demonstrating complete growth inhibition at 1 nanomolar [1] [3].

The compound's cellular uptake and distribution properties enable rapid intracellular accumulation, facilitating effective target engagement within the cytoplasmic compartment where vascular endothelial growth factor receptor 2 resides [2] [7]. Mass spectrometric analyses have revealed that Ki8751 treatment significantly alters the cellular proteome, particularly affecting proteins involved in mitochondrial function and energy metabolism [2] [7].

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| IC₅₀ (VEGFR2) | 0.9 nM | Cell-based/Cell-free | [1] [3] |

| IC₅₀ (VEGFR2 phosphorylation) | 4.0 nM | Cell-free kinase assay | [8] |

| Maximum inhibition concentration | 1 nM | HUVEC growth assay | [1] [3] |

| Selectivity ratio (vs EGFR) | >11,111-fold | Cell-based | [1] [3] |

Cross-Reactivity with Platelet-Derived Growth Factor Receptor Alpha, c-Kit, and Fibroblast Growth Factor Receptor 2

While Ki8751 exhibits primary selectivity for vascular endothelial growth factor receptor 2, the compound demonstrates measurable cross-reactivity with several related receptor tyrosine kinases, particularly platelet-derived growth factor receptor alpha, c-Kit, and fibroblast growth factor receptor 2 [1] [9] [3]. This cross-reactivity pattern reflects the structural similarities within the receptor tyrosine kinase family, particularly in their adenosine triphosphate-binding domains.

The inhibition constant fifty value for platelet-derived growth factor receptor alpha is 67 nanomolar, representing a 74-fold reduction in potency compared to vascular endothelial growth factor receptor 2 [1] [9] [3]. This level of cross-reactivity suggests that Ki8751 may modulate platelet-derived growth factor receptor alpha-mediated signaling pathways at higher concentrations, potentially affecting cellular processes such as smooth muscle cell proliferation and migration.

c-Kit, another member of the receptor tyrosine kinase family, is inhibited by Ki8751 with an inhibition constant fifty value of 40 nanomolar, indicating a 44-fold selectivity difference compared to the primary target [1] [9] [3]. The c-Kit receptor plays crucial roles in hematopoiesis, melanogenesis, and gastrointestinal stromal tumor development. The cross-reactivity with c-Kit may contribute to some of the observed cellular effects of Ki8751, particularly in cancer cell lines where c-Kit signaling is dysregulated.

Fibroblast growth factor receptor 2 represents the least potently inhibited secondary target, with an inhibition constant fifty value of 170 nanomolar, corresponding to a 189-fold selectivity difference [1] [9] [3]. This receptor is involved in embryonic development, wound healing, and angiogenesis, making its inhibition potentially relevant to the overall biological effects of Ki8751.

The cross-reactivity profile of Ki8751 has been systematically characterized using comprehensive kinase profiling studies, which revealed that the compound maintains greater than 100-fold selectivity against most other kinases in the human kinome [1] [3]. This selectivity profile is attributed to the specific structural features of the quinoline-urea scaffold, which optimize binding affinity for the adenosine triphosphate-binding pocket of vascular endothelial growth factor receptor 2 while minimizing interactions with other kinases.

| Target Kinase | IC₅₀ (nM) | Selectivity vs VEGFR2 | Functional Significance |

|---|---|---|---|

| PDGFRα | 67 | 74-fold | Smooth muscle cell regulation |

| c-Kit | 40 | 44-fold | Hematopoiesis, melanogenesis |

| FGFR-2 | 170 | 189-fold | Development, wound healing |

| EGFR | >10,000 | >11,111-fold | Minimal cross-reactivity |

The biochemical basis for this selectivity pattern lies in the structural differences between the adenosine triphosphate-binding sites of these receptors. Molecular docking studies have revealed that Ki8751 forms specific hydrogen bonds with key residues in the vascular endothelial growth factor receptor 2 active site, including interactions with the hinge region and the activation loop [10]. These interactions are less favorable in the context of other receptor tyrosine kinases, contributing to the observed selectivity profile.

Mitochondrial Biogenesis Modulation via Akt-Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha-Mitochondrial Transcription Factor A Signaling

Ki8751 exerts profound effects on cellular metabolism through modulation of the Akt-peroxisome proliferator-activated receptor gamma coactivator 1-alpha-mitochondrial transcription factor A signaling cascade, resulting in enhanced mitochondrial biogenesis and altered cellular energetics [2] [7] [11]. This mechanism represents a novel and unexpected consequence of vascular endothelial growth factor receptor 2 inhibition, extending beyond the traditional angiogenic functions of this receptor.

The initiation of this signaling cascade begins with Ki8751-mediated inhibition of vascular endothelial growth factor receptor 2 phosphorylation, which subsequently reduces the activation of downstream Akt kinase [2] [7] [11]. Akt phosphorylation at serine 473 is significantly decreased following Ki8751 treatment, with reductions of approximately 50 percent observed within 24 to 48 hours of compound exposure [2] [7]. This reduction in Akt activity has cascading effects on multiple downstream substrates, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha.

Peroxisome proliferator-activated receptor gamma coactivator 1-alpha serves as a master regulator of mitochondrial biogenesis and cellular energy metabolism [2] [7] [11]. Under normal conditions, Akt-mediated phosphorylation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha maintains this transcriptional coactivator in an inactive state within the cytoplasm. Ki8751 treatment disrupts this regulatory mechanism by reducing Akt-mediated phosphorylation, resulting in peroxisome proliferator-activated receptor gamma coactivator 1-alpha dephosphorylation and subsequent nuclear translocation [2] [7] [11].

Nuclear translocation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha is a critical step in the activation of mitochondrial biogenesis programs. Confocal microscopy studies have demonstrated that Ki8751 treatment induces a significant increase in nuclear peroxisome proliferator-activated receptor gamma coactivator 1-alpha fluorescence in both breast cancer cell lines and glioblastoma cells [2] [7] [11]. This translocation occurs within 24 hours of treatment and is sustained for at least 72 hours.

Once localized to the nucleus, peroxisome proliferator-activated receptor gamma coactivator 1-alpha activates the transcription of mitochondrial transcription factor A, a key regulator of mitochondrial deoxyribonucleic acid replication and transcription [2] [7] [11]. Ki8751 treatment results in a 2- to 3-fold increase in mitochondrial transcription factor A expression levels, as measured by western blot analysis and immunofluorescence microscopy [2] [7]. This increase in mitochondrial transcription factor A expression directly correlates with enhanced mitochondrial biogenesis and increased mitochondrial mass.

The functional consequences of this signaling cascade are manifested as significant alterations in cellular energetics and metabolism. Flow cytometric analysis using mitochondrial-specific dyes reveals that Ki8751 treatment induces a 2-fold increase in mitochondrial mass within 24 to 72 hours [2] [7] [11]. This increase in mitochondrial content is accompanied by enhanced mitochondrial respiratory capacity, as demonstrated by Seahorse extracellular flux analysis showing increased basal oxygen consumption rates and adenosine triphosphate production [2] [7] [11].

| Pathway Component | Effect | Time Course | Magnitude |

|---|---|---|---|

| Akt phosphorylation | Decreased | 24-48 hours | ~50% reduction |

| PGC1α phosphorylation | Decreased | 24-48 hours | ~50% reduction |

| PGC1α nuclear translocation | Increased | 24-72 hours | 3-fold increase |

| TFAM expression | Increased | 24-72 hours | 2-3-fold increase |

| Mitochondrial mass | Increased | 24-72 hours | 2-fold increase |

| Oxygen consumption | Increased | 24 hours | 1.5-2-fold increase |

The specificity of this mechanism has been validated through complementary experimental approaches, including small interfering ribonucleic acid-mediated knockdown of peroxisome proliferator-activated receptor gamma coactivator 1-alpha and mitochondrial transcription factor A [2] [7]. These studies demonstrated that depletion of either peroxisome proliferator-activated receptor gamma coactivator 1-alpha or mitochondrial transcription factor A abolishes the Ki8751-induced increase in mitochondrial mass, confirming the essential role of this signaling pathway in mediating the compound's effects on mitochondrial biogenesis.

Reactive Oxygen Species-Mediated Apoptosis in Cancer Cells

The enhanced mitochondrial biogenesis induced by Ki8751 leads to increased production of reactive oxygen species and subsequent induction of apoptotic cell death in cancer cells [2] [7] [11]. This mechanism represents a critical component of the compound's anticancer activity, linking metabolic reprogramming to cell death pathways through oxidative stress.

The generation of reactive oxygen species follows directly from the increased mitochondrial mass and enhanced oxidative phosphorylation capacity induced by Ki8751 treatment [2] [7] [11]. As mitochondrial respiratory chain activity increases, the production of superoxide anions and other reactive oxygen species rises proportionally. Flow cytometric analysis using dichlorodihydrofluorescein diacetate staining reveals that Ki8751 treatment induces a greater than 2-fold increase in intracellular reactive oxygen species levels within 24 hours, with sustained elevation maintained for at least 72 hours [2] [7].

The cellular response to elevated reactive oxygen species levels involves activation of multiple stress response pathways, ultimately culminating in apoptotic cell death. Ki8751 treatment significantly increases the population of annexin V-positive cells in breast cancer cell lines, indicating the induction of apoptosis [2] [7]. This effect is observed within 24 hours of treatment and becomes more pronounced with extended exposure periods.

Mitochondrial-specific reactive oxygen species, as measured by MitoSOX Red staining, show particularly robust increases following Ki8751 treatment [11] [12]. This mitochondrial oxidative stress contributes to mitochondrial membrane permeabilization and the release of pro-apoptotic factors into the cytoplasm. The sustained elevation of mitochondrial reactive oxygen species appears to overwhelm cellular antioxidant defense mechanisms, leading to irreversible commitment to apoptotic cell death.

The relationship between mitochondrial biogenesis and reactive oxygen species production in Ki8751-treated cells represents a double-edged sword effect. While increased mitochondrial mass initially enhances cellular energy production capacity, the accompanying elevation in reactive oxygen species levels eventually becomes cytotoxic, particularly in cancer cells that may have compromised antioxidant defenses [2] [7] [11].

Cell cycle analysis reveals that Ki8751 treatment induces cell cycle arrest in the G2/M phase, followed by progression to a high aneuploid state [2] [7]. This cell cycle disruption appears to be mediated by reactive oxygen species-induced deoxyribonucleic acid damage and checkpoint activation. The combination of cell cycle arrest and apoptotic signaling contributes to the overall growth inhibitory effects of Ki8751 in cancer cell lines.

The selectivity of Ki8751 for cancer cells versus normal cells may be attributed to differences in baseline mitochondrial function and antioxidant capacity. Cancer cells often exhibit altered mitochondrial metabolism and may be more susceptible to oxidative stress-induced apoptosis compared to normal cells [2] [7]. This differential sensitivity provides a potential therapeutic window for the selective targeting of malignant cells while sparing normal tissues.

Validation of the reactive oxygen species-mediated apoptotic mechanism has been achieved through complementary experimental approaches, including the use of antioxidants and mitochondrial respiratory chain inhibitors. These studies confirm that the cytotoxic effects of Ki8751 are indeed mediated through reactive oxygen species production and can be partially reversed by antioxidant treatment [2] [7].

The temporal sequence of events following Ki8751 treatment follows a predictable pattern: initial vascular endothelial growth factor receptor 2 inhibition leads to Akt-peroxisome proliferator-activated receptor gamma coactivator 1-alpha-mitochondrial transcription factor A pathway activation, resulting in enhanced mitochondrial biogenesis, increased reactive oxygen species production, and ultimately apoptotic cell death. This mechanistic understanding provides important insights into the compound's therapeutic potential and suggests strategies for optimizing its anticancer activity.

| Cellular Response | Time Course | Magnitude | Detection Method |

|---|---|---|---|

| ROS production | 24-72 hours | >2-fold increase | DCFH-DA staining |

| Mitochondrial ROS | 24 hours | 2-fold increase | MitoSOX Red |

| Apoptotic cells | 24-72 hours | 2-3-fold increase | Annexin V staining |

| Cell cycle arrest | 24-48 hours | G2/M accumulation | Propidium iodide |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Xu C, Wu X, Zhu J. VEGF promotes proliferation of human glioblastoma multiforme stem-like cells through VEGF receptor 2. ScientificWorldJournal. 2013;2013:417413. doi: 10.1155/2013/417413. Epub 2013 Feb 28. PubMed PMID: 23533349; PubMed Central PMCID: PMC3603324.

3: Akiyama K, Ohga N, Hida Y, Kawamoto T, Sadamoto Y, Ishikawa S, Maishi N, Akino T, Kondoh M, Matsuda A, Inoue N, Shindoh M, Hida K. Tumor endothelial cells acquire drug resistance by MDR1 up-regulation via VEGF signaling in tumor microenvironment. Am J Pathol. 2012 Mar;180(3):1283-93. doi: 10.1016/j.ajpath.2011.11.029. Epub 2012 Jan 13. PubMed PMID: 22245726.

4: Arao T, Matsumoto K, Furuta K, Kudo K, Kaneda H, Nagai T, Sakai K, Fujita Y, Tamura D, Aomatsu K, Koizumi F, Nishio K. Acquired drug resistance to vascular endothelial growth factor receptor 2 tyrosine kinase inhibitor in human vascular endothelial cells. Anticancer Res. 2011 Sep;31(9):2787-96. PubMed PMID: 21868521.

5: Hasan MR, Ho SH, Owen DA, Tai IT. Inhibition of VEGF induces cellular senescence in colorectal cancer cells. Int J Cancer. 2011 Nov 1;129(9):2115-23. doi: 10.1002/ijc.26179. Epub 2011 Aug 3. PubMed PMID: 21618508.

6: Kuo SW, Ke FC, Chang GD, Lee MT, Hwang JJ. Potential role of follicle-stimulating hormone (FSH) and transforming growth factor (TGFβ1) in the regulation of ovarian angiogenesis. J Cell Physiol. 2011 Jun;226(6):1608-19. doi: 10.1002/jcp.22491. PubMed PMID: 20945379.

7: Kubo K, Shimizu T, Ohyama S, Murooka H, Iwai A, Nakamura K, Hasegawa K, Kobayashi Y, Takahashi N, Takahashi K, Kato S, Izawa T, Isoe T. Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. J Med Chem. 2005 Mar 10;48(5):1359-66. PubMed PMID: 15743179.